molecular formula C10H13ClN2O B1385875 3-[(2-Chlorobenzyl)amino]propanamide CAS No. 802262-24-4

3-[(2-Chlorobenzyl)amino]propanamide

Cat. No.: B1385875
CAS No.: 802262-24-4
M. Wt: 212.67 g/mol
InChI Key: QRFDCILODKNAHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorobenzyl)amino]propanamide typically involves the reaction of 2-chlorobenzylamine with acrylamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the compound is produced using similar synthetic routes as those used in laboratory settings, with scale-up processes to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzyl)amino]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3-[(2-Chlorobenzyl)amino]propanamide has several scientific research applications, including:

    Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, the compound may be used in preclinical studies to investigate its potential biological effects.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[(2-Chlorobenzyl)amino]propanamide include:

  • 3-[(2-Bromobenzyl)amino]propanamide
  • 3-[(2-Fluorobenzyl)amino]propanamide
  • 3-[(2-Methylbenzyl)amino]propanamide

Uniqueness

This compound is unique due to the presence of the 2-chlorobenzyl group, which imparts specific chemical and biological properties to the compound. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-4-2-1-3-8(9)7-13-6-5-10(12)14/h1-4,13H,5-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFDCILODKNAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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